5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole
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Overview
Description
5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a phenylsulfonylmethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with phenylsulfonylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted thiadiazole derivatives.
Oxidation: Sulfone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.
Materials Science: Explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Studies: Used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(Phenylsulfonyl)methyl]-1,2,3-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-1,2,3-thiadiazole: Lacks the phenylsulfonylmethyl group, which may influence its chemical properties and applications.
Uniqueness
5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole is unique due to the presence of both the chlorine atom and the phenylsulfonylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-5-chlorothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-9-8(11-12-15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYAAHLOZJYVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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